5'-Hydroxyequol
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Overview
Description
5’-Hydroxyequol is a hydroxylated derivative of equol, a metabolite of the soy isoflavone daidzein. It is a biologically active compound known for its antioxidant and estrogenic activities. This compound has garnered attention due to its potential health benefits, including its role in ameliorating menopause symptoms, metabolic syndrome, and enhancing bone health .
Preparation Methods
Synthetic Routes and Reaction Conditions
5’-Hydroxyequol can be synthesized through monooxygenase-catalyzed regioselective hydroxylation of equol. Enzymes from the HpaBC family have been identified to facilitate this conversion. The reaction typically involves the use of molecular oxygen as the oxidant .
Industrial Production Methods
Industrial production of 5’-Hydroxyequol can be achieved through biocatalytic methods. These methods leverage the high regioselectivity and efficiency of monooxygenases to produce hydroxyequols in a single step. The use of engineered Escherichia coli strains expressing specific monooxygenases has been demonstrated to be effective for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5’-Hydroxyequol undergoes various chemical reactions, including:
Oxidation: Conversion of equol to hydroxyequol using molecular oxygen and monooxygenases.
Reduction: Potential reduction reactions involving the hydroxyl group.
Substitution: Reactions where the hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Molecular oxygen and monooxygenases.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products
The major product of the oxidation reaction is 5’-Hydroxyequol. Other hydroxylated derivatives, such as 3’-Hydroxyequol and 6-Hydroxyequol, can also be formed depending on the regioselectivity of the enzyme used .
Scientific Research Applications
5’-Hydroxyequol has several scientific research applications:
Chemistry: Used as a model compound to study hydroxylation reactions and enzyme specificity.
Biology: Investigated for its role in modulating estrogen receptor activity and its antioxidant properties.
Mechanism of Action
5’-Hydroxyequol exerts its effects primarily through its interaction with estrogen receptors. It preferentially binds to estrogen receptor alpha over estrogen receptor beta, similar to natural estrogen 17β-estradiol. This binding modulates the activity of estrogen-responsive genes and pathways, leading to its observed biological effects . Additionally, 5’-Hydroxyequol exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Equol: The parent compound of 5’-Hydroxyequol, known for its estrogenic and antioxidant activities.
3’-Hydroxyequol: Another hydroxylated derivative with similar biological activities.
6-Hydroxyequol: Exhibits antioxidant activity and estrogen receptor binding similar to 5’-Hydroxyequol.
Uniqueness
5’-Hydroxyequol is unique due to its specific hydroxylation pattern, which confers distinct biological activities. Its preferential binding to estrogen receptor alpha and higher antioxidant activity compared to equol make it a promising candidate for therapeutic applications .
Properties
Molecular Formula |
C15H14O4 |
---|---|
Molecular Weight |
258.27 g/mol |
IUPAC Name |
3-(4-hydroxyphenyl)-3,4-dihydro-2H-chromene-5,7-diol |
InChI |
InChI=1S/C15H14O4/c16-11-3-1-9(2-4-11)10-5-13-14(18)6-12(17)7-15(13)19-8-10/h1-4,6-7,10,16-18H,5,8H2 |
InChI Key |
QUQOSUMQYPIQFW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COC2=CC(=CC(=C21)O)O)C3=CC=C(C=C3)O |
Origin of Product |
United States |
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